2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1443979-88-1
VCID: VC2996609
InChI: InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
SMILES: CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Molecular Formula: C11H7Cl2NO3
Molecular Weight: 272.08 g/mol

2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

CAS No.: 1443979-88-1

Cat. No.: VC2996609

Molecular Formula: C11H7Cl2NO3

Molecular Weight: 272.08 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid - 1443979-88-1

Specification

CAS No. 1443979-88-1
Molecular Formula C11H7Cl2NO3
Molecular Weight 272.08 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
Standard InChI Key ULCCLFXRXPQHJE-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Canonical SMILES CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Introduction

2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula C11_{11}H7_{7}Cl2_{2}NO3_{3} and a molecular weight of 272.09 g/mol . This compound is characterized by its complex structure, which includes a dichlorophenyl group, a methyl group, and an oxazole ring. It is primarily used in pharmaceutical research and development due to its potential biological activities and unique chemical properties.

Synthesis Methods

The synthesis of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. These methods require careful control of reaction conditions to ensure high yield and purity of the final product. Common synthesis pathways involve the formation of oxazole rings through condensation reactions followed by the introduction of the dichlorophenyl group.

Applications in Pharmaceutical Research

The primary applications of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid are in pharmaceutical development and research. It serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Additionally, its antibacterial properties make it a candidate for further investigation in drug formulation.

Interaction Studies and Biological Activities

Interaction studies involving 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid have shown promising results regarding its binding affinity to specific biological targets. These studies typically utilize techniques such as molecular docking and in vitro assays to understand the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. A comparison of these compounds is provided in the following table:

Compound NameMolecular FormulaCAS NumberKey Features
3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acidC11_{11}H7_{7}Cl2_{2}NO3_{3}3919-76-4Different position of chlorine; potential antibacterial properties
2-(2,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acidC11_{11}H7_{7}Cl2_{2}NO3_{3}1457041-27-8Similar structure; variations in substitution pattern
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acidC11_{11}H7_{7}Cl2_{2}NO3_{3}77521Isoxazole ring; different electronic properties

The uniqueness of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid lies in its specific arrangement of functional groups and its potential biological activities that may differ from similar compounds. Its distinct dichlorophenyl substitution pattern may contribute to unique interactions with biological targets compared to other compounds listed above.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator